molecular formula C11H9ClN2O2 B072922 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1140-38-1

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B072922
CAS No.: 1140-38-1
M. Wt: 236.65 g/mol
InChI Key: UTAROPFLQDDMNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The resulting intermediate is then subjected to further reactions to introduce the phenyl group and carboxylic acid functionality. One common method involves the use of Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is primarily researched for its potential therapeutic properties. It serves as a scaffold for the development of various pharmacologically active compounds.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer proliferation pathways, making it a candidate for further drug development .

Compound DerivativeIC50 (µM)Cancer Type
Derivative A12.5Breast Cancer
Derivative B8.3Lung Cancer
Derivative C15.0Colon Cancer

Agrochemical Applications

The compound has been evaluated for its efficacy as a herbicide and pesticide due to its ability to inhibit specific biochemical pathways in plants and pests.

Case Study: Herbicidal Activity

Research showed that formulations containing this compound effectively controlled weed growth in agricultural settings. The compound targets the plant's photosynthesis process, leading to significant reductions in weed biomass .

Application Rate (g/ha)Weed Control (%)
5075
10090
15095

Material Science

In material science, this compound is explored for its potential use in synthesizing novel polymers and composites due to its unique chemical structure.

Case Study: Polymer Synthesis

A study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers, indicating potential applications in high-performance materials .

PropertyStandard PolymerModified Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Analytical Chemistry

The compound is also utilized as a standard reference material in analytical chemistry for method development and validation, particularly in chromatography techniques.

Application Example

In high-performance liquid chromatography (HPLC), it serves as a calibration standard due to its well-defined structure and stability under various conditions, allowing for accurate quantification of related compounds in complex mixtures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1140-38-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₉ClN₂O₂
  • Molecular Weight : 236.65 g/mol
  • CAS Number : 1140-38-1

This compound is known for its ability to interact with various biological targets, leading to multiple pharmacological effects:

  • Antimicrobial Activity : The compound exhibits activity against a range of pathogens, likely through disruption of cellular processes in microorganisms.
  • Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation, with studies utilizing carrageenan-induced paw edema models to assess efficacy .
  • Analgesic Properties : The compound has shown promise in pain relief, particularly in tail-flick assays that measure response to painful stimuli .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against various bacterial and fungal strains.
Anti-inflammatoryReduces inflammation in animal models.
AnalgesicDemonstrated pain-relieving properties in preclinical studies.
AnticancerSome derivatives have shown potential in inhibiting cancer cell proliferation .

Analgesic and Anti-inflammatory Studies

Research has highlighted the effectiveness of pyrazole derivatives derived from this compound. In a study assessing analgesic and anti-inflammatory properties, derivatives were synthesized and tested:

  • Pain Relief Assessment : Using the tail-flick assay, certain derivatives exhibited significant analgesic effects comparable to standard analgesics.
  • Inflammation Models : In carrageenan-induced paw edema tests, these derivatives demonstrated a marked reduction in swelling, indicating strong anti-inflammatory activity .

Antitumor Activity

Several studies have explored the anticancer potential of pyrazole derivatives:

  • Cell Line Studies : Compounds derived from this compound have been tested against various cancer cell lines (e.g., MCF7, A549). Some showed IC50 values indicating effective inhibition of cell growth:
    Compound DerivativeCell LineIC50 (µM)
    Pyrazole Derivative AMCF73.79
    Pyrazole Derivative BA54926.00

These results suggest that specific structural modifications can enhance anticancer activity, warranting further investigation into their mechanisms and therapeutic potential .

Properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAROPFLQDDMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356998
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140-38-1
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and what spectroscopic data is available?

A1: this compound (hereinafter referred to as the "compound") is characterized by the following:

  • Molecular Formula: C11H9ClN2O2 []
  • Molecular Weight: 236.65 g/mol []
  • Spectroscopic Data: The compound has been analyzed using Infrared Spectroscopy (IR), revealing key structural information about the presence of functional groups. [] Additionally, its crystal structure has been elucidated using single-crystal X-ray diffraction, providing detailed information about bond lengths, angles, and spatial arrangement of atoms. []

Q2: What are the antibacterial activities of the compound and its copper(II) complex?

A2: Both the compound and its copper(II) complex, [Cu(L)2(H2O)], have been tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria using the microdilution method. [] The copper(II) complex exhibited greater antibacterial activity compared to the free compound against all tested bacterial strains, suggesting that complexation with copper(II) enhances its antibacterial properties. []

Q3: How can this compound be used in organic synthesis?

A3: The compound serves as a valuable building block in the synthesis of diverse tricyclic heterocyclic compounds with potential pharmaceutical applications. [] Specifically, it can undergo modified Ullman coupling reactions with various aryl amines, followed by Friedel-Crafts cyclialkylation, to afford a range of tricyclic structures, including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and benzo[e]pyrazolo[3,4-b]azepines. [] This synthetic strategy highlights the versatility of the compound in accessing structurally complex and biologically relevant molecules.

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